molecular formula C23H29N5O4 B2429948 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040656-25-4

6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2429948
CAS No.: 1040656-25-4
M. Wt: 439.516
InChI Key: CIPLCSKYTWEXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-5-10-28-18(15-16-20(28)24(2)23(31)25(3)21(16)29)22(30)27-13-11-26(12-14-27)17-8-6-7-9-19(17)32-4/h6-9,15H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPLCSKYTWEXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS Number: 1040656-25-4) is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4}, with a molecular weight of 434.5 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its bioactive properties.

PropertyValue
CAS Number1040656-25-4
Molecular FormulaC₃₄H₂₆N₄O₄
Molecular Weight434.5 g/mol
Melting PointNot Available
SolubilityNot Available

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cellular proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against a range of bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.39 mg/mL against Klebsiella pneumoniae and Bacillus cereus, indicating strong antibacterial potential .

Central Nervous System (CNS) Activity

Piperazine derivatives are known for their CNS activity. The presence of the piperazine moiety in this compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant effects by modulating serotonin receptors .

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings from SAR studies include:

  • Piperazine Substituents : Variations in the piperazine ring can enhance or diminish activity against specific targets.
  • Aromatic Substituents : The presence of electron-donating groups on the aromatic rings has been correlated with increased potency against microbial strains.
  • Carbonyl Groups : The carbonyl functionalities contribute to the interaction with biological targets, influencing both binding affinity and selectivity.

Table 2: Summary of SAR Findings

Structural FeatureInfluence on Activity
Piperazine SubstituentsModulates CNS effects
Aromatic GroupsEnhances antimicrobial potency
Carbonyl FunctionalitiesAffects binding interactions

Case Study 1: Antitumor Efficacy

A study conducted by Bhattacharjee et al. demonstrated that a derivative similar to the compound exhibited potent antitumor activity against various cancer cell lines through CDK inhibition . This highlights the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in oncology.

Case Study 2: Antimicrobial Screening

In another investigation, compounds bearing similar functional groups were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity . This reinforces the notion that structural modifications can lead to enhanced biological efficacy.

Scientific Research Applications

Target Receptors

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . The interaction with these receptors can modulate various physiological processes, making it relevant for therapeutic applications in cardiovascular and neurological disorders.

Mode of Action

The compound acts as a ligand for α1-AR, influencing adrenergic signaling pathways. Depending on its role as an agonist or antagonist, it can either activate or inhibit receptor signaling, affecting muscle contraction and neurotransmitter release.

Scientific Research Applications

  • Medicinal Chemistry
    • Cardiovascular Therapeutics : The interaction with α1-AR suggests potential applications in managing hypertension and other cardiovascular conditions.
    • Neurological Disorders : Its ability to modulate adrenergic signaling may offer therapeutic benefits in conditions like anxiety and depression.
  • Antitumor Activity
    • Studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor activity against various cancer cell lines. For example, related compounds have shown promising results against melanoma cells with notable GI(50) values.
  • Biological Studies
    • The compound has been utilized in studies focusing on enzyme inhibition and receptor binding due to its complex structure. It can influence calcium signaling within cells, impacting muscle contraction and other cellular activities.

Case Studies

Several recent studies have highlighted the importance of this compound:

  • A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives for their pharmacological properties, including anticancer activities .
  • Research has shown that compounds similar to this one can effectively inhibit specific enzymes involved in tumor progression and inflammation .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Schiff Base : Reaction between 2-methoxyphenylpiperazine and an appropriate aldehyde.
  • Reduction : The Schiff base undergoes reduction to yield the corresponding amine.
  • Pyrimidine Coupling : The amine is then reacted with a pyrimidine derivative under controlled conditions.

This multi-step synthesis can be optimized using high-throughput screening techniques to improve yield and purity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized using agents like hydrogen peroxide.
ReductionReduction reactions can be performed using sodium borohydride.
SubstitutionParticipates in nucleophilic substitution reactions at the pyrimidine core.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Carbonyl Group

The carbonyl group bridging the pyrrolopyrimidine and piperazine moieties facilitates nucleophilic substitution. In studies of analogous compounds, piperazine carbonyls react with amines under microwave irradiation to form amide derivatives . For example:

Reaction Conditions Product Yield Reference
Amide bond formationMicrowave (140°C, 45 min), DMF-DMASubstituted pyrimidine derivatives with modified piperazine side chains72–85%

Characterization via 1H^1H
NMR confirms substitution patterns, with carbonyl signals shifting from δ 193.78 ppm (ketone) to δ 161.67 ppm (amide)[2]

Alkylation of Pyrrolopyrimidine Core

The 1,3-dimethyl and 7-propyl groups undergo alkylation via lithium diisopropylamide (LDA)-mediated reactions. Experimental protocols for similar compounds show:

Reaction Reagents Key Observations Reference
LDA-mediated alkylationLDA (2.5 eq), THF (−78°C), aldehydeIntroduction of hydroxypentyl groups at position 5 with δ 4.81 ppm (CH)

HR-MS data ([M + H]+^+
= 287.1503) and13C^{13}C
NMR shifts (δ 84.01 ppm for tert-butyl carbamate) validate successful alkylation[2]

Oxidation Reactions

The propyl side chain at position 7 is susceptible to oxidation. Manganese dioxide (MnO2_2
) selectively oxidizes alcohol intermediates to ketones in related thiazole derivatives :

Substrate Oxidizing Agent Product Yield Reference
Thiazol-5-ylethanol derivativeMnO2_2
, CH2_2
Cl2_2
, rtAcetylthiazole (δ 2.30 ppm, CH3_3
)68%

Cyclization and Ring Modifications

The pyrrolo[2,3-d]pyrimidine core participates in cyclization reactions. In studies of pyrazolo[3,4-d]pyrimidines, thiourea derivatives undergo cyclization with CS2_2
and KOH to form fus

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step protocols starting with functionalized pyrimidine or pyrrolo[2,3-d]pyrimidine cores. A common approach includes:

  • Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of substituted pyrimidines with appropriate reagents (e.g., Vilsmeier-Haack formylation or hydrazine coupling) .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting a chloropyrimidine intermediate with 4-(2-methoxyphenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Propyl and methyl group incorporation through alkylation or ester hydrolysis, often requiring controlled temperatures (e.g., 60–80°C) and catalysts like K₂CO₃ .
    Critical purification steps involve column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol or acetonitrile .

Basic: How is the compound structurally characterized to confirm its identity?

Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing between N-methyl and propyl groups via δ ~3.0–3.5 ppm for methyl and ~0.9–1.5 ppm for propyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirming molecular weight (e.g., expected [M+H]⁺ for C₂₄H₃₀N₆O₄: ~491.2300) .
  • X-ray Crystallography : Resolving the piperazine-carbonyl linkage geometry and pyrrolo-pyrimidine ring planarity .
  • FT-IR : Validating carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Basic: What preliminary biological activities have been reported for this compound?

Early studies suggest interactions with:

  • Neurological Targets : Modulation of serotonin (5-HT₁A) or dopamine receptors due to the 2-methoxyphenyl-piperazine moiety, observed in receptor-binding assays (IC₅₀ ~10–50 nM) .
  • Enzyme Inhibition : Potential phosphodiesterase (PDE) or kinase inhibition, inferred from structural analogs showing IC₅₀ values <100 nM in enzymatic assays .
  • Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ ~5–20 μM in MCF-7) .

Advanced: How can synthesis yields be optimized for large-scale production?

Yield optimization strategies include:

  • Solvent Selection : Replacing DMF with DMSO to enhance reaction rates in coupling steps .
  • Catalyst Screening : Testing Pd(OAc)₂ or CuI for Suzuki-Miyaura reactions to improve piperazine incorporation efficiency .
  • Temperature Gradients : Implementing microwave-assisted synthesis (100–120°C) to reduce reaction times from hours to minutes .
  • Byproduct Mitigation : Adding molecular sieves to absorb water in esterification steps, reducing hydrolysis side products .

Advanced: What methodologies elucidate the compound’s mechanism of action in neurological pathways?

  • Radioligand Binding Assays : Competitive displacement studies using ³H-labeled 8-OH-DPAT (5-HT₁A) or SCH23390 (D₂) to quantify receptor affinity .
  • Calcium Flux Assays : Monitoring intracellular Ca²⁺ changes in HEK293 cells expressing target GPCRs .
  • Knockout Models : Comparing activity in wild-type vs. receptor-deficient mice to confirm target specificity .

Advanced: How can contradictory data in biological activity assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) affecting protonation states of the piperazine group .
  • Cell Line Variability : MCF-7 vs. HeLa cells may express differing receptor isoforms .
  • Resolution Strategies :
    • Standardizing assay protocols (e.g., uniform ATP concentrations in kinase assays).
    • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Advanced: What computational models predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro to simulate binding to 5-HT₁A (PDB: 6WGT), focusing on hydrogen bonds with Ser159 and hydrophobic interactions with Phe361 .
  • QSAR Studies : Building regression models using descriptors like logP and polar surface area to correlate structural features with PDE4B inhibition .
  • MD Simulations : GROMACS-based 100-ns trajectories to assess stability of the piperazine-carbonyl conformation in aqueous environments .

Advanced: How to design derivatives with enhanced target selectivity?

  • Bioisosteric Replacement : Swapping the methoxy group for ethoxy or trifluoromethoxy to modulate lipophilicity (clogP ~2.5–3.5) .
  • Scaffold Hopping : Replacing pyrrolo-pyrimidine with pyrazolo-pyrimidine cores to alter π-π stacking with receptor aromatic residues .
  • Pharmacophore Modeling : Identifying critical features (e.g., hydrogen bond acceptors at the piperazine nitrogen) using MOE or Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.